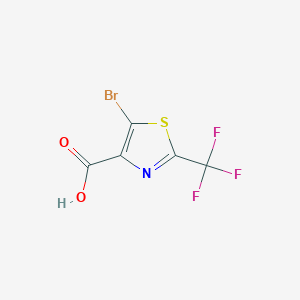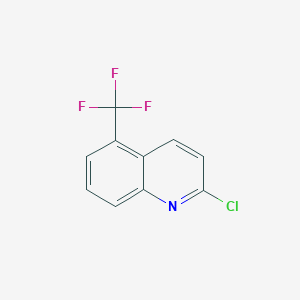![molecular formula C10H10BNO3 B13987207 [2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
[2-(Methyloxy)-8-quinolinyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Methyloxy)-8-quinolinyl]boronic acid is an organic compound with the chemical formula C10H10BNO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a quinoline ring system. This compound is typically a white to pale yellow solid and is soluble in various organic solvents. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[2-(Methyloxy)-8-quinolinyl]boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid is coupled with an appropriate halogenated quinoline derivative. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
[2-(Methyloxy)-8-quinolinyl]boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The compound can also participate in other reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene, ethanol).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. In the Suzuki-Miyaura reaction, the primary product is a biaryl compound, resulting from the coupling of the boronic acid with an aryl halide .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Methyloxy)-8-quinolinyl]boronic acid is widely used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Biology
In biological research, boronic acids, including this compound, are used for the selective recognition and binding of diols and other biomolecules. This property makes them useful in the development of sensors and diagnostic tools .
Medicine
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its role as a coupling reagent in the production of complex organic molecules is particularly significant .
Mecanismo De Acción
The mechanism of action of [2-(Methyloxy)-8-quinolinyl]boronic acid in Suzuki-Miyaura reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-2-boronic acid: Another boronic acid derivative with a similar quinoline structure.
3-Formylphenylboronic acid: A boronic acid with a formyl group attached to a phenyl ring.
Uniqueness
[2-(Methyloxy)-8-quinolinyl]boronic acid is unique due to the presence of a methoxy group at the 2-position of the quinoline ring. This structural feature can influence its reactivity and binding properties, making it distinct from other boronic acids .
Propiedades
Fórmula molecular |
C10H10BNO3 |
|---|---|
Peso molecular |
203.00 g/mol |
Nombre IUPAC |
(2-methoxyquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO3/c1-15-9-6-5-7-3-2-4-8(11(13)14)10(7)12-9/h2-6,13-14H,1H3 |
Clave InChI |
ONNVKMAYWGRLEZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=CC=C1)C=CC(=N2)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


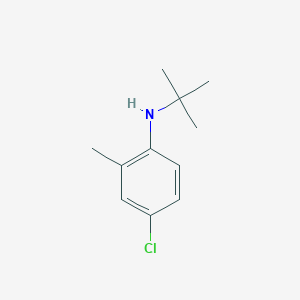
![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)
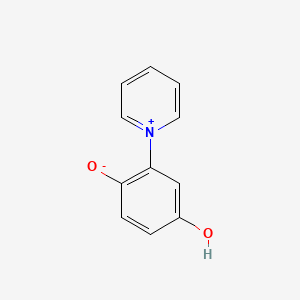
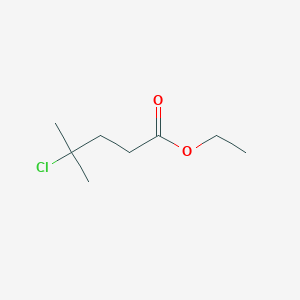
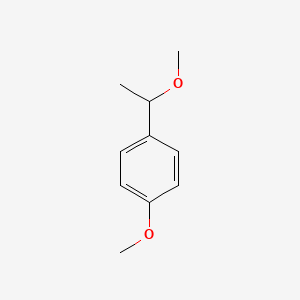

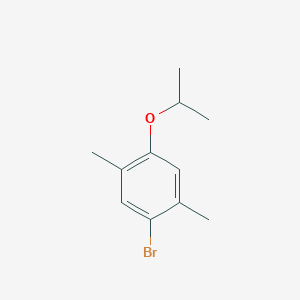

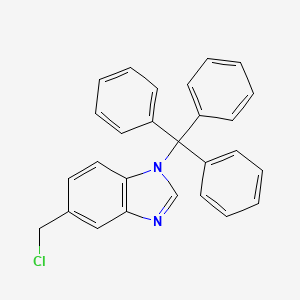

![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
